molecular formula C17H26N2O3S B2755821 Dimethyl(2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]oxy}ethyl)amine CAS No. 1376443-46-7

Dimethyl(2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]oxy}ethyl)amine

Cat. No.: B2755821
CAS No.: 1376443-46-7
M. Wt: 338.47
InChI Key: DQAASTLFMVDVAZ-UHFFFAOYSA-N
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Description

Dimethyl(2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]oxy}ethyl)amine is a complex organic compound featuring a piperidine ring substituted with a phenylethenesulfonyl group and an ether linkage to a dimethylaminoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, phenylethenesulfonyl chloride, and dimethylaminoethanol.

    Step 1 Formation of the Piperidine Derivative: Piperidine is reacted with phenylethenesulfonyl chloride in the presence of a base like triethylamine to form 1-(2-phenylethenesulfonyl)piperidine.

    Step 2 Ether Formation: The resulting sulfonyl piperidine is then reacted with dimethylaminoethanol under basic conditions to form the ether linkage, yielding Dimethyl(2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]oxy}ethyl)amine.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethenesulfonyl group, leading to sulfone or sulfoxide derivatives.

    Reduction: Reduction reactions can target the phenylethenesulfonyl group, potentially converting it to a thiol or sulfide.

    Substitution: The ether linkage and the piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in asymmetric synthesis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: Used in studying enzyme interactions and receptor binding due to its unique structure.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent, particularly in targeting neurological pathways.

Industry

    Material Science: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The phenylethenesulfonyl group can form strong interactions with protein targets, while the piperidine ring can enhance binding affinity. The dimethylaminoethyl moiety may facilitate membrane permeability, allowing the compound to reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenylethenesulfonyl)piperidine: Lacks the ether linkage and dimethylaminoethyl group, making it less versatile.

    Dimethyl(2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]oxy}ethyl)amine: Similar in structure but may have different substituents on the piperidine ring.

Uniqueness

This compound is unique due to its combination of a sulfonyl group, piperidine ring, and ether linkage, which together confer distinct chemical and biological properties not found in simpler analogs.

This compound’s versatility in synthetic applications and potential in medicinal chemistry make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

N,N-dimethyl-2-[1-(2-phenylethenylsulfonyl)piperidin-4-yl]oxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-18(2)13-14-22-17-8-11-19(12-9-17)23(20,21)15-10-16-6-4-3-5-7-16/h3-7,10,15,17H,8-9,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAASTLFMVDVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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